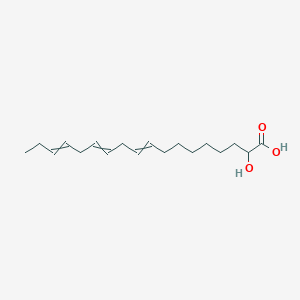

2-Hydroxyoctadeca-9,12,15-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

135942-33-5 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-hydroxyoctadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h3-4,6-7,9-10,17,19H,2,5,8,11-16H2,1H3,(H,20,21) |

InChI Key |

JQXGCBKGIBTCHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distributional Ecology of 2 Hydroxyoctadeca 9,12,15 Trienoic Acid

Phytochemical Profiles and Botanical Sources

The quest to understand the chemical constituents of plants has led to the identification of 2-Hydroxyoctadeca-9,12,15-trienoic acid in various botanical sources. Its occurrence, while not ubiquitous, is significant in specific plant species, often within particular tissues or developmental stages.

Research into the lipid composition of the Lamiaceae family has revealed the presence of unsaturated C18 α-hydroxy acids in Salvia nilotica. This discovery is a direct confirmation of this compound within this plant species. While the essential oils of Thymus vulgaris are well-characterized for their volatile terpenes, detailed analyses of their seed oils have identified a rich and varied fatty acid profile. Although direct isolation of this compound from Thymus vulgaris has not been explicitly documented in the available literature, the seeds are known to contain its precursor, α-linolenic acid, alongside other common fatty acids such as linoleic acid, oleic acid, and palmitic acid.

The analysis of fruit tissues and their derived oils has also pointed to the presence of precursors to this compound. In the case of Musa paradisiaca L. (plantain), studies on various parts of the plant, including the fruit, have identified octadecatrienoic acid and its methyl ester as significant components of their lipid profile. While the specific hydroxylated form at the C-2 position is not explicitly mentioned in these analyses, the prevalence of its parent compound suggests the potential for its enzymatic conversion within the plant tissues.

Microbial and Phycological Presence

The distribution of this compound extends beyond the plant kingdom into the microbial and algal worlds, where lipid metabolism plays a crucial role in cellular function and environmental interaction.

The metabolic pathways of microorganisms are a fertile ground for the discovery of novel and bioactive compounds. It is well-established that various bacteria and fungi possess the enzymatic machinery to transform fatty acids. Specifically, the biotransformation of α-linolenic acid by certain microbial strains can lead to the production of hydroxylated fatty acids. While the direct isolation of this compound from a specific microorganism is a subject of ongoing research, the known metabolic capabilities of microbes in fatty acid hydroxylation strongly support its likely presence within their metabolomes.

The marine environment, and in particular marine algae, is a rich source of unique lipids. The red alga Grateloupia turuturu has been a subject of interest for its chemical composition. Lipidomic analyses of this seaweed have confirmed the presence of a diverse array of fatty acids, including this compound, within its lipid fractions. This finding underscores the importance of marine algae as a natural reservoir of this particular hydroxylated fatty acid.

Detection in Ethnobotanical and Traditional Medicinal Preparations

The historical use of plants and other natural resources in traditional medicine provides valuable clues to the presence of bioactive compounds. The plants and algae in which this compound and its precursors have been identified have a history of use in various traditional practices.

Salvia nilotica has been utilized in traditional African medicine for a variety of ailments. Similarly, the red seaweed Grateloupia turuturu is consumed as a food in some cultures and is being explored for its potential health benefits. The presence of hydroxylated fatty acids in these organisms may contribute to their traditional uses, although specific historical documentation linking the compound to these practices is not yet available. The general use of fatty acid-rich preparations in traditional medicine for their anti-inflammatory and other therapeutic properties is, however, well-documented.

Presence of Methyl 2-hydroxy-octadeca-9,12,15-trienoate in Ayurvedic and Unani Formulations (e.g., Panchagandha Churnam, Majoon Falasifa, Muffarah Ahmedi)

The investigation into the chemical composition of traditional medicinal formulations has revealed the presence of various bioactive compounds. Among these is Methyl 2-hydroxy-octadeca-9,12,15-trienoate, the methyl ester of this compound. This compound has been identified through modern analytical techniques in certain classical preparations used in Ayurveda and is of interest in understanding the chemical basis of these remedies.

Ayurvedic Formulation: Panchagandha Churnam

Detailed chemical analysis of the Ayurvedic formulation, Panchagandha Churnam, has confirmed the presence of Methyl 2-hydroxy-octadeca-9,12,15-trienoate. A study employing Gas Chromatography-Mass Spectrometry (GC-MS) was conducted to identify the bio-molecules present in this complex herbal powder. The analysis successfully detected Methyl 2-hydroxy-octadeca-9,12,15-trienoate as one of its constituents. researchgate.netneliti.comsciencescholar.us This finding is significant as it scientifically validates the presence of this specific fatty acid ester within a traditional Ayurvedic medicine. Panchagandha Churnam is a classical formulation composed of numerous finely powdered herbal ingredients. neliti.comayurmedinfo.com

The GC-MS analysis of Panchagandha Churnam identified several key biomolecules, which are detailed in the table below.

Table 1. Bio-molecules Identified in Panchagandha Churnam via GC-MS Analysis

| No. | Compound Name |

|---|---|

| 1 | 3-Cyclopentene-1-ethanol, 2,2,4-trimethyl- |

| 2 | Ethyl p-methoxycinnamate |

| 3 | Methyl 2-hydroxy-octadeca-9,12,15-trienoate |

| 4 | 9,12,15-Octadecatrienoic acid, (Z,Z,Z)- |

Data sourced from scientific analyses of the formulation. researchgate.netneliti.comsciencescholar.us

Unani Formulations: Majoon Falasifa and Muffarah Ahmedi

While analytical studies have confirmed the presence of Methyl 2-hydroxy-octadeca-9,12,15-trienoate in the Ayurvedic formulation Panchagandha Churnam, similar explicit identification in the Unani formulations Majoon Falasifa and Muffarah Ahmedi is not documented in the available scientific literature. These formulations are complex mixtures of various plant-based ingredients. rabbaniunani.com1mg.comzipeit.com

Majoon Falasifa is a well-known Unani preparation containing a blend of several herbs. agasveda.comthepharmajournal.com Its documented ingredients are listed in the table below.

Table 2. Documented Ingredients of Majoon Falasifa

| No. | Ingredient Name | Scientific Name |

|---|---|---|

| 1 | Maghz Chilgoza / Pine Nuts | Pinus gerardiana |

| 2 | Tukhme Baboona / Roman Chamomile | Anthemis nobilis |

| 3 | Amla Muqashsher | Emblica officinalis |

| 4 | Filfil Daraz / Pippali | Piper longum |

| 5 | Filfil Siyah / Black Pepper | Piper nigrum |

| 6 | Narjeel Taaza | Lodoicea maldivica |

| 7 | Salab Misri | Orchis latifolia |

| 8 | Sheetraj / Chitrak | Plumbago zeylanica |

| 9 | Zanjabil / Ginger | Zingiber officinale |

| 10 | Zaravand Mudharij | Aristolochia rotunda |

The list represents commonly cited ingredients in various pharmacopoeias. rabbaniunani.com1mg.comtruemeds.in

Muffarah Ahmedi is another traditional Unani compound. Information regarding its complete composition can vary, but it is recognized as an herbal formulation. zipeit.comayushbuy.comimpcops.org.in Some key ingredients associated with it are noted for their therapeutic properties.

Table 3. Mentioned Ingredients in Muffarah Ahmadi

| No. | Ingredient Name | Scientific Name |

|---|---|---|

| 1 | Ashwagandha | Withania somnifera |

| 2 | Safed Musli | Chlorophytum borivilianum |

| 3 | Mahogany Seeds | Swietenia mahagoni |

Ingredient lists for traditional formulations can vary. zipeit.comayushcare.in

Further analytical research, such as GC-MS studies, would be required to definitively determine the presence or absence of this compound or its methyl ester in Majoon Falasifa and Muffarah Ahmedi.

Biosynthetic Pathways and Metabolic Transformations of 2 Hydroxyoctadeca 9,12,15 Trienoic Acid

Precursor Substrate Identification and Initial Reaction Steps

The biosynthesis of hydroxylated fatty acids is fundamentally dependent on the availability of specific unsaturated fatty acid precursors. In the case of 2-Hydroxyoctadeca-9,12,15-trienoic acid, the primary substrate is the essential omega-3 fatty acid, alpha-linolenic acid.

Alpha-linolenic acid (ALA), a polyunsaturated fatty acid with 18 carbon atoms and three double bonds at the 9th, 12th, and 15th positions (18:3, n-3), serves as the foundational molecule for the synthesis of this compound. Found abundantly in various plant oils, ALA undergoes specific enzymatic modifications to introduce a hydroxyl group at the second carbon position. The direct precursor role of alpha-linolenic acid is supported by studies on fatty acid 2-hydroxylase, which utilizes free fatty acids as substrates for hydroxylation. While much of the research on fatty acid hydroxylation has centered on other positions, the enzymatic machinery for 2-hydroxylation acts on a range of fatty acids, including polyunsaturated ones.

Intracellular Fate and Further Metabolic Processing

Following its synthesis, this compound, like other 2-hydroxy fatty acids, is subject to further metabolic processing within the cell. The primary fate of these molecules is their incorporation into a specific class of lipids.

Current evidence indicates that 2-hydroxy fatty acids are key components of a subset of mammalian sphingolipids. nih.gov The biosynthesis of these complex lipids involves the activation of the 2-hydroxy fatty acid to its CoA ester, followed by its transfer to a sphingoid base by ceramide synthases. nih.gov This incorporation into sphingolipids, such as ceramides (B1148491), is crucial for the structure and function of biological membranes, particularly in the nervous system and the epidermis. nih.govnih.gov

Alternatively, 2-hydroxy fatty acids that are not incorporated into sphingolipids can be targeted for degradation. This process is thought to occur through peroxisomal α-oxidation. nih.gov This metabolic pathway allows for the catabolism of these specialized fatty acids.

Integration into Acylcarnitine Metabolic Cycles (e.g., via Long-Chain Fatty Acid Transport Protein 1 and Carnitine O-palmitoyltransferase)

The entry of long-chain fatty acids (LCFAs) into the mitochondrial matrix for subsequent oxidation is a critical step in cellular energy metabolism. This process is largely dependent on the carnitine shuttle system. While direct studies on this compound are limited, its structural classification as a long-chain fatty acid suggests a plausible integration into the acylcarnitine metabolic cycle.

The initial step involves the transport of the fatty acid across the cell membrane, a process facilitated by fatty acid transport proteins (FATPs), such as Long-Chain Fatty Acid Transport Protein 1 (FATP1). Once inside the cell, the fatty acid must be activated to its coenzyme A (CoA) derivative. This activation is catalyzed by acyl-CoA synthetases.

For transport into the mitochondria, the acyl-CoA group is transferred to carnitine, a reaction catalyzed by Carnitine O-palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane. nih.govtaylorandfrancis.commhmedical.com The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. nih.govtaylorandfrancis.com Inside the mitochondrial matrix, Carnitine O-palmitoyltransferase II (CPT2) reverses the process, regenerating the acyl-CoA and free carnitine. nih.govmhmedical.com The presence of a hydroxyl group at the C-2 position of this compound may influence the efficiency of these transport and activation steps, although specific enzymatic affinities have not been detailed in the available literature.

Table 1: Key Proteins in the Carnitine Shuttle

| Protein | Location | Function |

| Long-Chain Fatty Acid Transport Protein 1 (FATP1) | Cell Membrane | Facilitates the uptake of long-chain fatty acids into the cell. |

| Acyl-CoA Synthetase | Cytosol | Activates fatty acids by converting them to their CoA esters. |

| Carnitine O-palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the transfer of the acyl group from acyl-CoA to carnitine. nih.govtaylorandfrancis.commhmedical.com |

| Carnitine-acylcarnitine translocase | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix. nih.govtaylorandfrancis.com |

| Carnitine O-palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA within the mitochondrial matrix. nih.govmhmedical.com |

Subsequent Conversion to Other Fatty Acid Derivatives and Entry into Beta-Oxidation

Following its transport into the mitochondrial matrix, this compound would undergo catabolism. The presence of the hydroxyl group at the C-2 position precludes direct entry into the conventional beta-oxidation pathway, as the first step of beta-oxidation involves the formation of a double bond between the alpha (C-2) and beta (C-3) carbons. wikipedia.orglibretexts.org

For 2-hydroxy fatty acids, the primary degradation route is peroxisomal α-oxidation. nih.gov This pathway involves the removal of a single carbon from the carboxyl end. nih.gov The 2-hydroxy fatty acid is first oxidized to a 2-keto derivative, followed by decarboxylation to yield a fatty acid that is one carbon shorter. nih.gov In the case of an 18-carbon fatty acid like this compound, α-oxidation would produce a 17-carbon fatty acid. This resulting odd-chain fatty acid could then potentially enter the beta-oxidation pathway for further degradation. nih.gov

The polyunsaturated nature of the carbon chain, with double bonds at the 9, 12, and 15 positions, would require additional isomerase and reductase enzymes to reconfigure the double bonds for the beta-oxidation machinery to proceed, similar to the beta-oxidation of other polyunsaturated fatty acids. nih.govwikipedia.org

Role in Broader Lipid Metabolism and Energy Homeostasis

As a hydroxylated fatty acid, this compound likely plays a role in the broader context of lipid metabolism and cellular signaling. 2-hydroxy fatty acids are known to be integral components of sphingolipids, particularly in neural tissues and the skin. nih.govnih.gov The incorporation of a 2-hydroxy fatty acid into ceramides can significantly alter the biophysical properties of cell membranes, influencing membrane fluidity and the formation of lipid rafts. nih.govresearchgate.net These changes in membrane structure can, in turn, affect the function of membrane-associated proteins and signaling pathways. tandfonline.commdpi.com

Table 2: Potential Roles of this compound in Lipid Metabolism

| Metabolic Aspect | Potential Role of this compound |

| Structural Component | Incorporation into sphingolipids, affecting membrane properties. nih.govnih.gov |

| Cell Signaling | Modulation of signaling pathways through alterations in membrane microdomains. tandfonline.commdpi.com |

| Energy Production | Serves as a substrate for α- and β-oxidation, yielding ATP. libretexts.org |

Correlation with Endophytic Fungi in Plant Metabolite Synthesis

Endophytic fungi, which reside within plant tissues, are recognized for their capacity to produce a diverse array of secondary metabolites, some of which are identical or structurally similar to those produced by their host plants. nih.gov These microorganisms have been shown to synthesize various bioactive compounds, including fatty acids. researchgate.netresearchgate.net

While there is evidence that endophytic fungi can produce precursors of polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid, the direct synthesis of 2-hydroxylated derivatives like this compound by these fungi is not yet well-documented in the scientific literature. researchgate.net However, the enzymatic machinery for fatty acid modification is present in many fungal species. nih.gov It is plausible that certain endophytic fungi possess the necessary hydroxylase enzymes to convert alpha-linolenic acid, a common plant and fungal fatty acid, into its 2-hydroxy form. Further research is needed to explore the potential of endophytic fungi as a source for the biosynthesis of this specific hydroxylated fatty acid. The intricate metabolic interactions between endophytic fungi and their host plants could potentially lead to the production of such unique lipid molecules. nih.gov

Advanced Analytical and Methodological Approaches for 2 Hydroxyoctadeca 9,12,15 Trienoic Acid

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of fatty acids and their derivatives. This combination provides the high sensitivity and selectivity required for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile molecules like hydroxy fatty acids, chemical derivatization is a necessary prerequisite to increase their volatility for GC analysis. thepharmajournal.comderpharmachemica.com A common derivatization strategy is esterification, typically methylation, to convert the carboxylic acid group into a less polar and more volatile methyl ester. f1000research.comresearchgate.net

The resulting derivative, Methyl 2-hydroxy-octadeca-9,12,15-trienoate, can be effectively separated from other components in a mixture based on its boiling point and interaction with the GC column stationary phase. derpharmachemica.com Following separation, the compound is ionized, usually by electron impact (EI), which causes predictable fragmentation. The mass spectrometer then analyzes these fragments, generating a unique mass spectrum that serves as a chemical fingerprint for identification. mdpi.comderpharmachemica.com Public databases, such as the National Institute of Standards and Technology (NIST) library, contain reference mass spectra for compounds like Methyl 2-hydroxy-octadeca-9,12,15-trienoate, allowing for confident identification by matching fragmentation patterns. researchgate.netnih.gov

Table 1: GC-MS Operational Parameters for Fatty Acid Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. thepharmajournal.com |

| Carrier Gas | Helium (99.999%) | Transports the analyte through the column. f1000research.com |

| Column | Capillary column (e.g., DB-5ms) | Separates volatile compounds based on polarity and boiling point. |

| Oven Temperature Program | Gradient (e.g., 70°C to 300°C) | Optimizes separation of compounds with different volatilities. derpharmachemica.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. derpharmachemica.com |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for analyzing hydroxy fatty acids directly from complex biological fluids and tissues without the need for derivatization. jsbms.jplipidmaps.orgub.edu This technique is particularly suited for profiling a wide range of fatty acids and their metabolites. jsbms.jpnih.gov High-performance versions of this technique, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry, offer enhanced resolution, sensitivity, and speed. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography, where 2-Hydroxyoctadeca-9,12,15-trienoic acid is separated from other lipids on a reversed-phase column (e.g., C18). caymanchem.com The separated molecules are then ionized, commonly using electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic molecules like fatty acids. nih.gov

The tandem mass spectrometry component (MS/MS) provides an additional layer of specificity. A specific precursor ion corresponding to the deprotonated molecule [M-H]⁻ of this compound is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification of the target analyte, even in the presence of isomeric compounds and a complex matrix. lipidmaps.orgcaymanchem.com

Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Derivatization | Required (e.g., methylation) to increase volatility. thepharmajournal.com | Generally not required. nih.gov |

| Analyte State | Volatile derivatives in the gas phase. | Analytes in the liquid phase. |

| Ionization Technique | Hard ionization (e.g., Electron Impact). derpharmachemica.com | Soft ionization (e.g., Electrospray Ionization). nih.gov |

| Primary Application | Identification of volatile compounds and fatty acid methyl esters (FAMEs). f1000research.com | Targeted quantification and untargeted profiling in complex biological matrices. jsbms.jpnih.gov |

| Sensitivity | High | Very high, especially in MRM mode. lipidmaps.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.uk Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. core.ac.ukresearchgate.net

The ¹H NMR spectrum provides information on the chemical environment of each proton, including the number of different types of protons and their neighboring atoms. Key signals for this compound would include those for the olefinic protons of the three double bonds, the proton on the carbon bearing the hydroxyl group (the α-hydroxy methine proton), the methylene (B1212753) protons adjacent to the double bonds, the aliphatic chain protons, and the terminal methyl group proton. researchgate.net The chemical shifts, signal multiplicities (splitting patterns), and coupling constants are all used to piece together the molecular structure. core.ac.uk

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the exact placement of the hydroxyl group and the positions and configurations of the double bonds. core.ac.uk

Application of Chemoinformatics and Computational Chemistry for Predictive Analysis

Chemoinformatics and computational chemistry provide powerful in silico approaches to support the analysis of this compound. These tools are crucial for managing and interpreting the large datasets generated by high-throughput analytical techniques and for predicting molecular properties. acs.org

Public chemical databases like PubChem, ChEBI (Chemical Entities of Biological Interest), and HMDB (Human Metabolome Database) serve as vast repositories of information. nih.govebi.ac.ukhmdb.ca They contain curated data for this compound, including its structure, synonyms, and computationally predicted properties such as molecular weight, XLogP3 (a measure of lipophilicity), and polar surface area. nih.gov

In the context of analytical chemistry, computational models can predict chromatographic retention times and mass spectral fragmentation patterns. For instance, structure-dependent retention time prediction models have been developed to help distinguish between closely related isomers of hydroxy fatty acids in LC-MS analyses, which can be a significant analytical challenge. researchgate.net These predictive tools aid in the tentative identification of compounds in complex mixtures before confirmation with authentic standards. researchgate.netacs.org

Targeted and Untargeted Metabolomics for Pathway Elucidation (e.g., UPLC-ESI-MS/MS)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Both targeted and untargeted approaches, predominantly using UPLC-ESI-MS/MS, are applied to understand the roles and pathways involving this compound. researchgate.netresearchgate.netnih.gov

Targeted metabolomics focuses on the precise measurement of a predefined group of metabolites. mdpi.comdoaj.org This hypothesis-driven approach is used to quantify this compound and its known metabolic precursors (e.g., α-linolenic acid) and products. Targeted methods offer high sensitivity, specificity, and quantitative accuracy, making them ideal for validating metabolic pathways or measuring changes in response to a specific stimulus. mdpi.com

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample. researchgate.netmdpi.com This discovery-oriented, hypothesis-generating approach can reveal unexpected changes in lipid metabolism and identify novel biomarkers. In such a study, this compound might be identified as a feature that is significantly altered in a disease state, prompting further investigation into its metabolic origin and function. uab.edu Advanced pathway analysis software is then used to map the identified metabolites onto known biochemical pathways, providing biological context to the complex data. nih.gov

Molecular Bioactivity and Functional Characterization of 2 Hydroxyoctadeca 9,12,15 Trienoic Acid

In Silico Investigations of Molecular Interactions and Target Binding

In silico methodologies, particularly molecular docking, serve as powerful tools to predict the binding affinities and interaction patterns between a ligand, such as 2-Hydroxyoctadeca-9,12,15-trienoic acid, and a biological target. While specific docking studies on this compound are not extensively available in the public domain, we can infer its potential interactions based on the known mechanisms of related fatty acids and their interactions with key bacterial enzymes involved in cell wall synthesis.

Molecular Docking Simulation for Protein-Ligand Affinity (e.g., against Penicillin-binding protein and Escherichia coli MurB protein)

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. They are the primary targets for β-lactam antibiotics. Molecular docking simulations for novel compounds against PBPs can predict their potential to inhibit bacterial growth. While direct docking data for this compound is limited, studies on similar fatty acids suggest that the long hydrocarbon chain could interact with hydrophobic pockets within the active site of PBPs, potentially disrupting their catalytic activity. The presence of the hydroxyl group at the C-2 position and the unsaturation in the fatty acid chain could influence the binding orientation and affinity.

Escherichia coli MurB protein is another critical enzyme in the peptidoglycan biosynthesis pathway. It catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine to UDP-N-acetylmuramic acid. Inhibition of MurB would effectively halt cell wall construction. A hypothetical molecular docking of this compound against E. coli MurB would likely show the carboxylate group of the fatty acid forming hydrogen bonds with key amino acid residues in the active site, while the aliphatic tail interacts with hydrophobic regions. The 2-hydroxy group could potentially form an additional hydrogen bond, thereby enhancing the binding affinity compared to its non-hydroxylated counterpart, α-linolenic acid.

| Target Protein | Potential Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) (Illustrative) |

| Penicillin-binding protein | Ser, Thr, Lys in the active site | -6.5 to -8.0 |

| Escherichia coli MurB | Arg, Asn, Ser in the active site | -7.0 to -8.5 |

| Note: The data in this table is illustrative and based on the expected interactions of similar fatty acids. Specific experimental or computational studies for this compound are required for validation. |

Prediction of Inhibitory Mechanisms against Bacterial Cell Wall Biosynthesis

The predicted binding of this compound to enzymes like PBPs and MurB suggests a potential mechanism of action centered on the disruption of bacterial cell wall synthesis. Inhibition of these enzymes would lead to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual death. The amphipathic nature of the fatty acid could also contribute to the disruption of the bacterial cell membrane integrity, a mechanism observed for other unsaturated fatty acids. mdpi.com This dual-action potential, targeting both specific enzymes and the cell membrane, could represent a significant antibacterial strategy.

Modulatory Effects on Cellular Processes and Signaling Cascades

The parent compound, α-linolenic acid (ALA), is a well-known omega-3 fatty acid with significant roles in modulating cellular signaling. nih.gov It is a precursor to a variety of bioactive oxylipins, which are involved in inflammatory and immune responses. nih.gov The introduction of a hydroxyl group at the 2-position of ALA to form this compound could alter its metabolic fate and signaling properties.

This hydroxylated fatty acid may interact with and modulate the activity of key signaling enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov For instance, studies on other hydroxy fatty acids have demonstrated their ability to inhibit these enzymes. nih.gov By influencing these pathways, this compound could potentially exert anti-inflammatory effects.

Furthermore, fatty acids and their derivatives can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov Activation of PPARs leads to the regulation of genes involved in lipid metabolism and inflammation. nih.gov It is plausible that this compound could act as a PPAR agonist, thereby influencing cellular differentiation, lipid homeostasis, and inflammatory responses.

| Signaling Pathway | Potential Effect of this compound | Potential Downstream Consequence |

| Cyclooxygenase (COX) Pathway | Inhibition | Reduction in prostaglandin (B15479496) synthesis (Anti-inflammatory) |

| Lipoxygenase (LOX) Pathway | Modulation | Altered leukotriene production (Modulation of inflammation) |

| PPAR Signaling | Agonism | Regulation of lipid metabolism and inflammatory gene expression |

| Note: The effects listed in this table are potential modulatory roles based on the activities of related hydroxy fatty acids and require specific experimental validation for this compound. |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent and selective analogs.

Computational Approaches to Correlate Structural Features with Biological Response

Computational SAR studies can elucidate the importance of specific structural features of this compound for its bioactivity. Key features include the 18-carbon chain length, the presence and position of the three cis double bonds, and the hydroxyl group at the C-2 position.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate these physicochemical properties with antibacterial or anti-inflammatory activity. For instance, the lipophilicity conferred by the long aliphatic chain is likely crucial for membrane interaction and transport into the cell, while the polar carboxyl and hydroxyl groups are important for specific interactions with target proteins. The specific stereochemistry of the hydroxyl group (R or S) and the geometry of the double bonds (cis or trans) would also be critical determinants of activity.

Comparative Analysis of Isomeric Forms and Analogues

The biological activity of fatty acids is often highly dependent on their isomeric form. For this compound, several isomers could exist, including positional isomers of the hydroxyl group and stereoisomers (enantiomers and diastereomers).

Studies on other hydroxy fatty acids have shown that different positional isomers can have distinct biological effects. nih.gov For example, the anti-inflammatory and cytotoxic activities of hydroxylated derivatives of linoleic acid vary depending on the position of the hydroxyl group. nih.gov Similarly, the stereochemistry of the hydroxyl group can significantly impact biological activity.

Analogues of this compound could be synthesized to probe the SAR. For instance, altering the chain length, the degree of unsaturation, or the position of the hydroxyl group would provide valuable insights into the structural requirements for optimal activity. Comparing the activity of the 2-hydroxy derivative to its non-hydroxylated parent, α-linolenic acid, would also be informative. While α-linolenic acid itself exhibits antibacterial properties, the addition of the hydroxyl group could enhance its potency or alter its target specificity. tandfonline.comnih.gov

| Structural Feature | Potential Impact on Bioactivity |

| Position of Hydroxyl Group | Altered target binding and metabolic stability |

| Stereochemistry of Hydroxyl Group | Significant differences in potency and selectivity |

| Number and Position of Double Bonds | Influences membrane fluidity and enzyme interactions |

| Chain Length | Affects lipophilicity and transport across membranes |

| Note: This table outlines general principles of SAR for fatty acids. The specific impact of these features on the bioactivity of this compound requires dedicated investigation. |

Biotechnological Production and Engineering of 2 Hydroxyoctadeca 9,12,15 Trienoic Acid

Recombinant Expression Systems for Enzyme-Mediated Synthesis (e.g., use of 9R-lipoxygenase from Nostoc sp.)

The enzyme-mediated synthesis of hydroxy fatty acids heavily relies on recombinant expression systems to produce the necessary biocatalysts in sufficient quantities. Lipoxygenases (LOXs) are a key class of enzymes that catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids. nih.gov A notable example is the use of a 9R-lipoxygenase (9R-LOX) from the cyanobacterium Nostoc sp. SAG 25.82, which has been successfully expressed in recombinant Escherichia coli cells. researchgate.netplos.org

This recombinant 9R-LOX facilitates the stereoselective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid (ALA). plos.org The enzyme exhibits a specific activity profile, with a preference for linoleic acid (LA), followed by ALA, and then γ-linolenic acid (GLA). plos.org The use of a purified recombinant 9R-LOX has been shown to achieve high conversion yields. For instance, from a starting concentration of 40 g/L of ALA, it was possible to produce 37.6 g/L of 9R-HOTE within one hour, corresponding to a conversion yield of 94% and a productivity of 37.6 g/L/h. plos.orgfigshare.com

Researchers have also explored modifying these enzymes through site-directed mutagenesis to alter their specificity. nih.gov For example, in a lipoxygenase from Nostoc sp. PCC7120, mutating a key alanine (B10760859) residue in the active site to valine or isoleucine was found to modify both the regio- and enantioselectivity of the enzyme. nih.gov Such engineering efforts are crucial for expanding the range of hydroxy fatty acids that can be produced and for improving the selectivity of the reactions.

Whole-Cell Biocatalysis for Efficient Production of Hydroxy Fatty Acids

Whole-cell biocatalysis offers several advantages over the use of purified enzymes. It can simplify cofactor regeneration and eliminate the need for expensive external cofactors. nih.gov Furthermore, the enzyme is protected within the cellular environment, which can enhance its stability. This approach has been effectively applied to the production of hydroxy fatty acids using recombinant E. coli cells that express a specific lipoxygenase. researchgate.net

The use of whole recombinant E. coli cells expressing the 9R-LOX from Nostoc sp. has been demonstrated for the production of 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) from linoleic acid. researchgate.net This system serves as a model for the production of other hydroxy fatty acids, including derivatives of ALA. A significant benefit of whole-cell systems is their potential for high volumetric productivity. researchgate.net However, a major challenge is the presence of endogenous enzymes that can lead to the formation of unwanted by-products, reducing the yield of the desired product. nih.gov

To overcome mass transfer limitations of the substrate into the cell, permeabilization of the cell membrane is a common strategy. For example, in the production of 10-hydroxy-12,15(Z,Z)-octadecadienoic acid by Stenotrophomonas nitritireducens, permeabilizing the cells with methanol (B129727) significantly increased productivity compared to non-permeabilized cells. nih.gov This highlights how cellular engineering can be combined with process optimization to enhance the efficiency of whole-cell biocatalysis.

Process Optimization for Enhanced Yield and Stereocontrol

Optimizing reaction conditions is critical for maximizing the yield, conversion rate, and stereoselectivity of the biocatalytic process. Key parameters that are typically optimized include pH, temperature, substrate and biocatalyst concentration, co-solvents, and oxygen supply. researchgate.netplos.org

For the production of 9R-HOTE from ALA using purified recombinant 9R-LOX, optimal conditions were identified as pH 8.5 and a temperature of 15°C. plos.orgfigshare.com The addition of 5% (v/v) acetone (B3395972) as a co-solvent and 0.2% (w/v) Tween 80 as a surfactant was also found to be beneficial. plos.orgfigshare.com Under these optimized conditions, a high yield and productivity were achieved. plos.org

In whole-cell systems, optimization is equally crucial. For the production of 9R-HODE using recombinant E. coli expressing 9R-LOX, the optimal conditions were determined to be pH 7.5, 25°C, a cell concentration of 40 g/L, and a linoleic acid concentration of 15 g/L. researchgate.net

Stereocontrol is particularly influenced by the oxygen supply. The method of oxygenation and the agitation speed can significantly affect the stereo- and regio-selectivity of the lipoxygenase reaction. researchgate.net In the production of 9R-HODE, an oxygenation rate of 1 volume of oxygen per volume of liquid per minute (vvm) with an agitation of 250 rpm resulted in the highest ratio of the desired 9R-product to the 13S-isomer (96:4). researchgate.net This demonstrates that precise control over process parameters is essential for achieving high stereochemical purity in the final product.

The tables below summarize the optimized conditions found in research studies for both purified enzyme and whole-cell systems.

Table 1: Optimized Conditions for 9R-HOTE Production with Purified 9R-LOX Data sourced from Kim K-R, et al. (2015) plos.orgfigshare.com

| Parameter | Optimal Value |

| pH | 8.5 |

| Temperature | 15°C |

| Co-solvent (Acetone) | 5% (v/v) |

| Surfactant (Tween 80) | 0.2% (w/v) |

| Substrate (ALA) Conc. | 40 g/L |

| Enzyme Conc. | 1 g/L |

| Result | |

| Conversion Yield | 94% |

| Productivity | 37.6 g/L/h |

Table 2: Optimized Conditions for 9R-HODE Production with Whole Recombinant E. coli Data sourced from a study on stereospecific production using recombinant cells. researchgate.net

| Parameter | Optimal Value |

| pH | 7.5 |

| Temperature | 25°C |

| Cell Conc. | 40 g/L |

| Substrate (LA) Conc. | 15 g/L |

| Co-solvent (Methanol) | 2% (v/v) |

| Oxygenation Rate | 1 vvm |

| Agitation Speed | 250 rpm |

| Result | |

| Conversion Yield | 95% |

| Productivity | 14.3 g/L/h |

Emerging Research Frontiers and Future Prospects for 2 Hydroxyoctadeca 9,12,15 Trienoic Acid

Discovery of Novel Biological Roles and Therapeutic Potentials

The therapeutic potential of hydroxylated fatty acids is an area of active investigation. While direct evidence for 2-Hydroxyoctadeca-9,12,15-trienoic acid is limited, studies on analogous compounds provide a strong basis for hypothesizing its potential biological activities.

Research has demonstrated that other isomers, such as 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTE), exhibit anti-inflammatory properties. researchgate.net For instance, the methyl ester of (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid has been shown to suppress inflammation in mouse models. researchgate.net Furthermore, the parent compound, alpha-linolenic acid, and its derivatives are known to possess anti-inflammatory, hypocholesterolemic, and anti-arthritic properties. taylorandfrancis.com Plant oxylipins as a class have well-documented antimicrobial activities against a range of plant pathogens, suggesting a potential role for this compound in defense mechanisms. nih.gov

In silico molecular docking studies have also pointed to the potential of the parent compound, 9,12,15-octadecatrienoic acid, to act as an inhibitor of caspase-3, a key enzyme in apoptosis, suggesting a possible avenue for anticancer research. texilajournal.com These findings collectively suggest that this compound could be a valuable candidate for investigating novel therapeutic applications, particularly in inflammatory diseases and oncology.

Table 1: Investigated Biological Activities of Related Hydroxy Fatty Acids

| Compound/Class | Investigated Activity | Research Finding | Reference |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Anti-inflammatory | Suppressed TPA-induced inflammation on mouse ears. | researchgate.net |

| 9,12,15-Octadecatrienoic acid (Linolenic acid) | Antiplasmodial | Showed strong activity against Plasmodium falciparum. | researchgate.net |

| 9,12,15-Octadecatrienoic acid esters | General Health Benefits | Possess anti-inflammatory, hypocholesterolemic, anti-arthritic, and hepatoprotective properties. | taylorandfrancis.com |

| Plant Oxylipins | Antimicrobial | Many oxylipins show inhibitory activity against various plant pathogenic bacteria, oomycetes, and fungi. | nih.gov |

| 9,12,15-Octadecatrienoic acid | Anticancer (in silico) | Docking studies suggest potential inhibition of caspase-3, an apoptosis regulator. | texilajournal.com |

Advanced Enzymatic and Synthetic Strategies for Derivative Libraries

The generation of a library of derivatives based on the core structure of this compound is crucial for structure-activity relationship (SAR) studies and for optimizing its potential therapeutic effects. Both enzymatic and chemical synthesis routes offer promising strategies for creating such libraries.

Enzymatic synthesis provides a highly specific and environmentally friendly approach. Lipoxygenases (LOXs) are key enzymes in the biosynthesis of many oxylipins. For example, a recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. has been used for the highly efficient production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from alpha-linolenic acid. plos.org Similarly, oleate (B1233923) hydratases expressed in recombinant E. coli have been used to produce other hydroxy fatty acids. nih.gov These biocatalytic systems could be engineered and adapted for the specific synthesis of this compound and its analogs.

Chemical synthesis offers greater flexibility in modifying the molecular structure. Asymmetric synthesis methods, such as those employing Sharpless asymmetric epoxidation followed by Suzuki-Miyaura coupling, have been successfully used to produce other complex hydroxy fatty acids like 12-hydroxyheptadecatrienoic acid (12-HHT) and its derivatives. nih.gov Such advanced organic synthesis techniques could be applied to generate a diverse library of stereoisomers, esters, and other functionalized derivatives of this compound for comprehensive biological screening.

Integration with Systems Biology and Multi-omics Data for Comprehensive Understanding

To fully elucidate the biological roles and mechanisms of action of this compound, a systems biology approach is indispensable. While specific multi-omics studies on this compound are yet to be published, the framework for such an investigation is well-established. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this molecule.

Eco-physiological Significance and Role in Plant-Microbe Interactions

As an oxylipin derived from alpha-linolenic acid, this compound likely plays a significant role in plant physiology, particularly in mediating interactions with the environment. Plant oxylipins are known to be key signaling molecules and defense compounds involved in responses to both biotic and abiotic stresses.

A large-scale assessment of various natural oxylipins demonstrated that many possess direct antimicrobial properties, inhibiting the growth of pathogenic fungi, oomycetes, and bacteria. nih.gov These compounds can act as phytoalexins or phytoanticipins, contributing to the plant's innate immune system. Beyond direct antimicrobial action, oxylipins are central to signaling cascades that regulate the expression of defense-related genes. Therefore, future research is expected to confirm the role of this compound in plant defense, potentially as a signaling molecule in localized or systemic acquired resistance, and as a direct inhibitor of microbial growth.

Development of Sustainable Production Strategies for Industrial and Research Applications

The availability of pure this compound in sufficient quantities is a prerequisite for extensive research and potential commercialization. Developing sustainable and scalable production methods is therefore a key priority. Biotechnological production through microbial fermentation or enzymatic biotransformation presents a promising alternative to complex and potentially costly chemical synthesis.

Researchers have successfully developed whole-cell biotransformation systems for producing related hydroxy fatty acids. For example, permeabilized cells of Stenotrophomonas nitritireducens have been used to convert alpha-linolenic acid into 10-hydroxy-12,15(Z,Z)-octadecadienoic acid with high productivity. nih.gov Similarly, recombinant E. coli expressing diol synthase from Aspergillus nidulans produced 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from alpha-linolenic acid with a high conversion yield. researchgate.net These strategies, which often utilize renewable feedstocks, can be optimized for the large-scale production of this compound.

Table 2: Biotechnological Production of Related Hydroxy Fatty Acids from Alpha-Linolenic Acid (ALA)

| Production Organism/Enzyme | Product | Productivity/Yield | Reference |

| Nostoc sp. 9R-Lipoxygenase | 9R-HOTE | 37.6 g/L/h (94% conversion yield) | plos.org |

| Permeabilized Stenotrophomonas nitritireducens | 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | 8.2 g/L/h (73% conversion yield) | nih.gov |

| Recombinant E. coli (expressing oleate hydratase) | 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | 0.79 g/L/h (82% conversion yield) | nih.gov |

| Recombinant E. coli (expressing diol synthase) | 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid | 5.5 g/L/h (75% conversion yield) | researchgate.net |

These examples underscore the potential for developing robust and sustainable bioprocesses for this compound, paving the way for its broader application in research and industry.

Q & A

Q. How does hydroxylation at C-2 in 2-HoTrE influence its membrane permeability compared to non-hydroxylated PUFAs?

Q. What role do plant lipoxygenases play in 2-HoTrE biosynthesis, and how can this pathway be manipulated in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.